1-Ethyl-6-fluoro-7-{4-[(4-fluorophenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-ETHYL-6-FLUORO-7-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is structurally related to norfloxacin, a well-known fluoroquinolone antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-6-FLUORO-7-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps:
Starting Material: The synthesis begins with the preparation of 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the starting material with piperazine under controlled conditions.
Thioamide Formation: The thioamide group is introduced by reacting the piperazine derivative with 4-fluoroaniline and carbon disulfide.
Final Product: The final product is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the multi-step synthesis.
Purification: The product is purified using techniques such as recrystallization, chromatography, and filtration.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-6-FLUORO-7-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with modified piperazine rings.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Halogenated derivatives with substituted fluorine atoms.
Scientific Research Applications
1-ETHYL-6-FLUORO-7-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a model compound for studying quinolone chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Explored for potential therapeutic applications, particularly in treating bacterial infections.
Industry: Used in the development of new antibiotics and as a reference standard in pharmaceutical research
Mechanism of Action
The mechanism of action of 1-ETHYL-6-FLUORO-7-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves:
DNA Gyrase Inhibition: The compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication and transcription.
Topoisomerase IV Inhibition: It also inhibits topoisomerase IV, another enzyme involved in DNA replication.
Disruption of DNA Processes: By inhibiting these enzymes, the compound disrupts DNA processes, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A structurally related fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.
Levofloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria
Uniqueness
1-ETHYL-6-FLUORO-7-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its specific structural modifications, which enhance its antibacterial activity and spectrum. The presence of the thioamide group and the specific substitution pattern on the quinoline ring contribute to its distinct properties .
Properties
Molecular Formula |
C23H22F2N4O3S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[(4-fluorophenyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H22F2N4O3S/c1-2-27-13-17(22(31)32)21(30)16-11-18(25)20(12-19(16)27)28-7-9-29(10-8-28)23(33)26-15-5-3-14(24)4-6-15/h3-6,11-13H,2,7-10H2,1H3,(H,26,33)(H,31,32) |
InChI Key |
HOQLOTFVFOXFJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)F)F)C(=O)O |
Origin of Product |
United States |
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